4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine CAS number and identifiers
4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine CAS number and identifiers
Topic: 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine Content Type: Technical Guide
A Versatile Fluorinated Scaffold for Medicinal Chemistry
Introduction & Chemical Identity
4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine is a highly specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and herbicides. Its value lies in its unique substitution pattern: the trifluoromethyl group (CF₃) at the C6 position imparts metabolic stability and lipophilicity, the ethoxy group (-OEt) at C2 modulates solubility and binding affinity, and the chlorine atom (-Cl) at C4 serves as a reactive handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings.
Chemical Identifiers & Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine |
| CAS Number | Not widely listed (Custom Synthesis Target) |
| Molecular Formula | C₇H₆ClF₃N₂O |
| Molecular Weight | 226.58 g/mol |
| SMILES | CCOC1=NC(=CC(=N1)Cl)C(F)(F)F |
| InChI Key | Calculated:InChI=1S/C7H6ClF3N2O/c1-2-14-6-12-4(8)3-5(13-6)7(9,10)11/h3H,2H2,1H3 |
| Physical State | Solid (Low melting) or Oil (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
Note on CAS: While analogs such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 5993-98-6) are common, the specific 2-ethoxy variant is often generated in situ or custom-synthesized for specific structure-activity relationship (SAR) studies.
Electronic Structure & Reactivity Profile
The reactivity of this scaffold is defined by the interplay between the electron-withdrawing CF₃ group and the electron-donating ethoxy group.
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C4 Position (Cl): The most electrophilic site. The adjacent nitrogen (N3) and the inductive effect of the C6-CF₃ group activate this position for SNAr reactions.
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C2 Position (OEt): The ethoxy group acts as a σ-withdrawing but π-donating substituent. While less reactive than C4, it can be displaced under harsh conditions or hydrolyzed in strong acid.
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C6 Position (CF₃): Chemically inert under standard conditions but significantly lowers the pKa of the ring nitrogens, reducing basicity.
Reactivity Map (DOT Diagram)
Figure 1: Reactivity profile highlighting the primary synthetic diversifications available at the C4 position.[1]
Synthesis of the Core Scaffold[7]
To ensure the correct regiochemistry (Ethoxy at C2, Chloro at C4), a de novo condensation strategy is superior to attempting to selectively alkoxylate a 2,4-dichloropyrimidine precursor.
Protocol: De Novo Construction
This route builds the pyrimidine ring with the ethoxy group already in place, preventing regioisomeric mixtures.
Step 1: Condensation
Reactants: O-Ethylisourea hydrogen sulfate (or hydrochloride) + Ethyl 4,4,4-trifluoroacetoacetate. Mechanism: Base-mediated cyclocondensation.
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Preparation: Dissolve O-ethylisourea hydrogen sulfate (1.0 equiv) in dry methanol.
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Base Addition: Add Sodium Methoxide (NaOMe, 1.1 equiv) at 0°C to liberate the free base. Stir for 30 min.
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Cyclization: Add Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) dropwise.
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Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitoring by TLC/LCMS should show the formation of the intermediate 2-ethoxy-6-(trifluoromethyl)pyrimidin-4-ol.
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Workup: Concentrate in vacuo. Redissolve in water and acidify to pH ~4 with acetic acid to precipitate the hydroxypyrimidine. Filter and dry.
Step 2: Chlorination
Reactants: 2-Ethoxy-6-(trifluoromethyl)pyrimidin-4-ol + Phosphorus Oxychloride (POCl₃).
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Setup: Place the dried hydroxypyrimidine intermediate in a round-bottom flask under inert atmosphere (N₂).
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Reagent: Add neat POCl₃ (5–10 equiv). Optional: Add a catalytic amount of N,N-Dimethylaniline or DMF to accelerate the reaction.
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Reaction: Heat to reflux (105°C) for 2–3 hours.
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Quench: Caution! Cool the mixture and pour slowly onto crushed ice/water with vigorous stirring to decompose excess POCl₃. Maintain temperature <10°C to prevent hydrolysis of the ethoxy group.
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Extraction: Extract with Dichloromethane (DCM). Wash organic layer with sat. NaHCO₃ and brine.
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Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine .
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway ensuring regiochemical integrity of the 2-ethoxy substituent.
Application Protocols: Functionalization
SNAr Displacement with Amines
This is the most common transformation, used to install amine-based pharmacophores.
Protocol:
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Dissolve 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine (1.0 equiv) in anhydrous THF or DMF .
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Add the amine nucleophile (1.1–1.2 equiv).
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Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃ , 2.0 equiv).
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Stir at room temperature. If the amine is sterically hindered, heat to 50–60°C.
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Validation: Monitor disappearance of the starting material (Rf ~0.6 in 4:1 Hex/EtOAc) and appearance of the more polar product.
Suzuki-Miyaura Cross-Coupling
Used to attach aryl or heteroaryl groups at the C4 position.
Protocol:
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Combine the core scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a microwave vial.
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Add solvent (Dioxane/Water 4:1) and Base (Cs₂CO₃ , 3.0 equiv).
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Degas with Nitrogen for 5 minutes.
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Heat at 90°C for 2–4 hours (or 120°C for 30 min in microwave).
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Note: The CF₃ group can make the C-Cl bond susceptible to oxidative addition, but it also stabilizes the Pd-complex, sometimes requiring electron-rich ligands (e.g., XPhos) for difficult couplings.
Safety & Handling
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Hazards: Like many halogenated pyrimidines, this compound is likely a skin and eye irritant (H315, H319) and potentially harmful if swallowed (H302).
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POCl₃ Handling: The synthesis involves Phosphorus Oxychloride, which reacts violently with water to release HCl and Phosphoric acid. All quenching steps must be performed at low temperatures with proper ventilation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ethoxy group is stable, but prolonged exposure to strong acids can lead to de-ethylation.
References
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Synthesis of 2-Alkoxypyrimidines: BenchChem Protocols. "Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine from O-ethylisourea." Link
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Regioselectivity in Pyrimidines: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Link
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Trifluoromethylation in Drug Design: Journal of Medicinal Chemistry. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Link
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General Pyrimidine Chemistry: PubChem Compound Summary. "4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Analog Data)." Link
